molecular formula C13H12N2O B3833255 N-(3-methylphenyl)nicotinamide

N-(3-methylphenyl)nicotinamide

Cat. No. B3833255
M. Wt: 212.25 g/mol
InChI Key: XZDOYZLZHKFSOX-UHFFFAOYSA-N
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Description

“N-(3-methylphenyl)nicotinamide” is a chemical compound with the molecular formula C13H12N2O . It has an average mass of 212.247 Da and a monoisotopic mass of 212.094955 Da .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related nicotinamide derivatives . For instance, one study synthesized nicotinamide derivatives by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . Another study prepared nicotinamide derivatives containing diphenylamine moieties based on the structure of fungicide boscalid .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C13H12N2O/c1-10-4-2-6-12(8-10)15-13(16)11-5-3-7-14-9-11/h2-9H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 212.2472 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Metabolic Regulation and Disease Therapy

Nicotinamide N-methyltransferase (NNMT) plays a critical role in metabolic regulation, particularly in the liver. NNMT's activity influences glucose and cholesterol metabolism, with implications for metabolic disease therapy. Research has shown that NNMT expression or its product, N1-methylnicotinamide (MNAM), stabilizes sirtuin 1 protein, which is vital for metabolic benefits. This suggests a novel regulatory pathway for vitamin B3 with potential therapeutic applications in metabolic diseases (Hong et al., 2015).

Adipose Tissue Function

NNMT is highly expressed in adipocytes and adipose tissue, playing a significant role in hepatic detoxification reactions. The enzyme's activity in adipose tissue contributes to homocysteine release, a factor in atherogenic processes. This highlights NNMT's involvement in metabolic functions beyond the liver and suggests its impact on cardiovascular health (Riederer et al., 2009).

Stem Cell Research

In stem cell research, nicotinamide promotes cell survival and differentiation in human pluripotent stem cells. It functions as a kinase inhibitor, affecting pathways critical for cell survival, particularly under stress conditions. This property of nicotinamide is leveraged in stem cell applications and may have implications for disease treatments (Meng et al., 2018).

Cancer Research and Therapeutics

NNMT has been linked to various cancers, with its overexpression contributing to tumorigenesis. It affects the methylation potential of cancer cells, leading to an altered epigenetic state that promotes pro-tumorigenic gene expression. This understanding of NNMT's role in cancer opens avenues for therapeutic interventions targeting its activity (Ulanovskaya et al., 2013).

Dermatological Applications

In dermatology, nicotinamide (niacinamide) has been used for various skin conditions,such as acne vulgaris, melasma, atopic dermatitis, and rosacea. It acts as a cytoprotectant, influencing pathways related to cellular survival and death. Its role in dermatological practice is notable for its broad applicability and effectiveness in treating these skin conditions (Forbat et al., 2017).

DNA Repair and Neuronal Survival

Nicotinamide demonstrates a significant impact on DNA repair in human lymphocytes, especially following UV irradiation or chemical-induced DNA damage. This suggests its potential role in protecting genomic integrity. Furthermore, nicotinamide governs neuronal survival during oxidative stress, indicating its importance in neurological health and potential applications in neurodegenerative disorders (Berger & Sikorski, 1980).

Emerging Therapeutic Target

Recent studies highlight NNMT as an emerging therapeutic target, not only for metabolic functions but also in diseases like cancers. Understanding and developing NNMT inhibitors can lead to significant advances in treating metabolic and chronic diseases characterized by abnormal NNMT activity (Gao, Martin, & van Haren, 2021).

Mechanism of Action

While the specific mechanism of action for “N-(3-methylphenyl)nicotinamide” is not available, nicotinamide, a related compound, is known to influence the activity of several enzymes critical to basic cellular activity, such as sirtuins and poly-(ADP-ribose) polymerases (PARP) . It also inhibits melanosome transfer from melanocytes to keratinocytes .

Future Directions

While specific future directions for “N-(3-methylphenyl)nicotinamide” were not found, there is ongoing research into the therapeutic and cosmeceutical functions of nicotinamide and its derivatives . For instance, nicotinamide has been explored for its potential in managing acne vulgaris, melasma, and psoriasis, as well as its use as an anti-aging ingredient .

properties

IUPAC Name

N-(3-methylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10-4-2-6-12(8-10)15-13(16)11-5-3-7-14-9-11/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDOYZLZHKFSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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